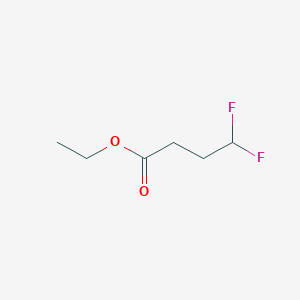

Ethyl 4,4-difluorobutanoate

Description

Significance of Fluorine Substitution in Organic Molecules

The introduction of fluorine into organic molecules is a pivotal strategy in modern chemical and pharmaceutical research. Fluorine is the most electronegative element, and its substitution for hydrogen can profoundly alter a molecule's physical, chemical, and biological properties. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond energy significantly higher than that of a carbon-hydrogen (C-H) bond. arkat-usa.org This inherent strength often imparts increased thermal and metabolic stability to the molecule, a desirable trait in the development of pharmaceuticals and advanced materials. arkat-usa.org

The small van der Waals radius of fluorine, similar to that of hydrogen, allows it to act as a hydrogen isostere, meaning it can replace hydrogen without causing significant steric hindrance. arkat-usa.org However, its powerful electron-withdrawing nature creates a localized dipole (Cδ+-Fδ−), which can influence molecular conformation, pKa, and binding interactions with biological targets like proteins and enzymes. chemicalbook.com This modulation of electronic properties is a key reason why fluorinated compounds are prominent in medicinal chemistry, often leading to enhanced binding affinity, improved membrane permeability, and reduced rates of metabolic degradation. arkat-usa.org

Overview of the Research Landscape for Difluorinated Esters

Within the broad class of organofluorine compounds, difluorinated esters represent a significant area of study. The geminal difluoromethylene group (CF2) is a particularly important motif, often used to replace a methylene (B1212753) (CH2) or a carbonyl (C=O) group in bioactive molecules. chemicalbook.com This substitution can serve to block sites of metabolic oxidation and modulate the acidity of adjacent protons. Research into difluorinated esters is driven by their utility as versatile synthetic building blocks for creating more complex fluorinated molecules. rsc.org

The synthesis of these esters has been the subject of intensive investigation, with various methods developed to achieve their construction efficiently and selectively. These methods include the use of fluorinating agents on β-ketoesters, reactions involving difluorinated Reformatsky reagents, and visible-light-driven radical additions. researchgate.netrsc.orgbldpharm.com Furthermore, advanced catalytic strategies, such as asymmetric hydrogenation and C-F bond activation, are expanding the toolkit for producing chiral and structurally diverse difluorinated esters. These esters are frequently employed as intermediates in the synthesis of pharmaceuticals, including enzyme inhibitors and central nervous system agents, as well as in the development of novel agrochemicals and functional materials. rsc.orgossila.com

Positioning of Ethyl 4,4-Difluorobutanoate within the Field of Fluorinated Butanoates

The family of fluorinated butanoates includes a variety of structural isomers and substituted derivatives, each with distinct properties and applications. This compound is defined by the placement of the gem-difluoro group at the terminal (C4) position of the butanoate chain. This distinguishes it from other isomers such as:

Ethyl 2,2-difluorobutanoate: In this isomer, the difluoro group is adjacent to the ester's carbonyl carbon. This positioning significantly influences the reactivity of the ester and the acidity of the α-protons. It is often used as a building block in reactions where the difluoro group is desired near the core functional group. smolecule.com

Ethyl 3,3-difluorobutanoate: Here, the difluoro group is at the C3 position. This compound serves as an intermediate for creating molecules with a CF2 group at the β-position relative to a functional group, which is relevant in the synthesis of certain agrochemicals and pharmaceuticals. lookchem.com

This compound's primary role is as a synthetic intermediate. The terminal difluoromethyl group (CHF2) is a key functional handle. Its direct precursor, Ethyl 4,4-difluoro-3-oxobutanoate , is a well-documented and commercially available β-keto ester. chemsrc.comchemicalbook.com The reduction of this precursor yields this compound, which can then be used in further synthetic transformations. Its value lies in its ability to introduce the ethyl -CH2-CH2-CHF2 fragment into larger, more complex target molecules, particularly in the development of novel pharmaceutical candidates.

Chemical Properties and Synthesis

Physicochemical Properties

Detailed experimental data for this compound is not widely published, as it is primarily regarded as a synthetic intermediate. The properties are often characterized for its more stable or commercially available precursor, Ethyl 4,4-difluoro-3-oxobutanoate.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | Ethyl 4,4-difluoro-3-oxobutanoate |

|---|---|---|

| CAS Number | Not Widely Reported | 352-24-9 |

| Molecular Formula | C₆H₁₀F₂O₂ | C₆H₈F₂O₃ |

| Molecular Weight | 152.14 g/mol | 166.12 g/mol |

| Boiling Point | Not Available | ~170 °C at 760 mmHg chemsrc.com |

| Density | Not Available | ~1.269 g/mL at 25 °C google.com |

This table presents calculated or estimated values for this compound and reported values for its common precursor.

Spectroscopic Data

Table 2: Predicted Spectroscopic Features for this compound

| Technique | Feature | Predicted Chemical Shift / Signal |

|---|---|---|

| ¹H NMR | -CH₃ (ethyl) | Triplet, ~1.2 ppm |

| -CH₂- (ethyl) | Quartet, ~4.1 ppm | |

| -CH₂- (C2) | Multiplet, ~2.6 ppm | |

| -CH₂- (C3) | Multiplet, ~2.1 ppm | |

| -CHF₂ (C4) | Triplet of triplets (tt), ~5.8-6.2 ppm | |

| ¹⁹F NMR | -CHF₂ | Doublet of triplets (dt), ~ -120 to -130 ppm |

| ¹³C NMR | Carbonyl (C=O) | ~172 ppm |

Predictions are based on standard chemical shift values and data from analogous fluorinated esters.

Synthesis and Research Findings

The most direct and common synthetic route to this compound is through the reduction of its corresponding β-keto ester, Ethyl 4,4-difluoro-3-oxobutanoate.

Synthesis Route: Reduction of a β-Keto Ester

Ethyl 4,4-difluoro-3-oxobutanoate is a readily available starting material, synthesized via a Claisen condensation between ethyl difluoroacetate (B1230586) and ethyl acetate (B1210297). chemicalbook.com The subsequent step to obtain this compound involves the reduction of the ketone at the C3 position. While multiple reduction methods exist, a standard approach involves using a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄). A procedure analogous to the reduction of a similar substrate, ethyl 4-bromo-4,4-difluoro-3-oxo-butanoate, involves dissolving the keto ester in a suitable solvent like toluene (B28343) or ethanol, followed by the portionwise addition of sodium borohydride at a controlled temperature (e.g., in an ice bath). google.com After the reaction is complete, an acidic workup neutralizes the mixture, followed by extraction and purification to yield the target product, which would be the intermediate Ethyl 4,4-difluoro-3-hydroxybutanoate. A subsequent deoxygenation step would be required to furnish the final this compound.

Alternatively, more direct deoxygenation methods, such as a Clemmensen or Wolff-Kishner reduction, could theoretically be employed to convert the ketone directly to a methylene group, though these methods require harsh conditions that may not be compatible with the ester functionality.

Research Findings and Applications

Research literature primarily treats this compound as a synthetic building block rather than a final product with direct applications. Its value is demonstrated through the synthesis of its derivatives, which are explored for various purposes, particularly in medicinal chemistry.

For instance, the core structure of this compound is found in more complex molecules like Ethyl 2-amino-4,4-difluorobutanoate (CAS 1341577-18-1) and Ethyl 3-amino-4,4-difluorobutanoate . chemscene.com These amino-functionalized analogues are of significant interest as precursors for synthesizing non-proteinogenic amino acids and peptide mimics. The difluoromethyl group can impart unique conformational constraints and metabolic stability to these molecules, making them valuable for drug discovery programs targeting proteases or peptidases.

The synthesis of such derivatives typically starts from Ethyl 4,4-difluoro-3-oxobutanoate, which can be converted into an amine via reductive amination, as seen in the synthesis of ethyl 3-(benzylamino)-4,4-difluorobutanoate. chemsrc.com These findings underscore that the primary role of this compound and its immediate precursors is to serve as a versatile scaffold for introducing the 4,4-difluorobutyl moiety into a wide range of functionalized molecules for biological evaluation.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,4-difluorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-2-10-6(9)4-3-5(7)8/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKMVZYYHWLTKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of Ethyl 4,4 Difluorobutanoate and Structural Analogues

Ester Functional Group Reactivity: Hydrolysis, Transesterification, and Amidation Pathways

The reactivity of the ester functional group in ethyl 4,4-difluorobutanoate is significantly influenced by the presence of the fluorine atoms. These electronegative atoms modulate the electronic properties of the carbonyl group, affecting its susceptibility to nucleophilic attack.

Hydrolysis: The hydrolysis of fluorinated esters is a critical aspect of their chemical stability. The rate of hydrolysis is dependent on the electron-withdrawing effect of the fluorine atoms. Studies on analogous C-terminal partially fluorinated ethyl esters of N-acetylproline have shown that the introduction of fluorine atoms drastically decreases hydrolytic stability. nih.gov The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water or hydroxide ions. For instance, the half-life for hydrolysis of an ethyl ester is significantly reduced upon introduction of fluorine atoms, with the rate increasing for each additional fluorine. nih.gov While a standard ethyl ester might hydrolyze three times slower than its methyl counterpart, the introduction of a single fluorine atom can accelerate the hydrolysis by a factor of approximately eight. nih.gov

Interactive Data Table: Hydrolysis Half-life of Esters This table illustrates the impact of fluorination on the rate of ester hydrolysis.

| Compound | Number of Fluorine Atoms | Relative Hydrolysis Rate | Half-life (t½) |

| Methyl Ester | 0 | ~3x faster than Ethyl Ester | Shorter |

| Ethyl Ester | 0 | 1 (Reference) | Longer |

| Monofluoroethyl Ester | 1 | ~8x faster than Ethyl Ester | Drastically Shorter |

| Difluoroethyl Ester | 2 | >8x faster than Ethyl Ester | Very Short |

| Trifluoroethyl Ester | 3 | ~2 orders of magnitude faster | 6.4 ± 1.7 min (at pH 11) nih.gov |

Transesterification: Transesterification involves the reaction of an ester with an alcohol to form a new ester. While specific studies on the transesterification of this compound are not prevalent, the principles governing its hydrolysis also apply here. The enhanced electrophilicity of the carbonyl carbon due to the difluoromethylene group would be expected to facilitate the nucleophilic attack by an alcohol, potentially allowing the reaction to proceed under milder conditions than its non-fluorinated analogue.

Amidation: The direct conversion of esters to amides is a fundamental transformation. For fluorinated esters, this reaction can be achieved through various methods. Base-promoted direct amidation, for example using potassium tert-butoxide in DMSO, is an effective method for a wide range of unactivated esters and amines. nih.gov The reaction outcome can depend on the nature of both the ester and the amine. nih.gov Alternative methods include nickel-catalyzed reductive coupling of esters with nitroarenes, which provides a broad substrate scope and high functional group tolerance. nih.gov This method proceeds through an azoarene intermediate. nih.gov The use of amine-boranes as dual-purpose reagents that both activate the carboxylic acid (derived from the ester) and deliver the amine offers another efficient route to amides under mild conditions. organic-chemistry.org

Transformations Involving the Difluoromethylene Moiety (CF2)

The difluoromethylene (CF2) group is not merely an electronic modifier but also an active participant in chemical transformations. Its unique properties, such as the acidity of the adjacent C-H bonds and its potential to act as a precursor to other functional groups, make it a site for various reactions.

The CF2H group possesses an acidic proton that can be abstracted under suitable basic conditions. nih.gov The deprotonation of difluoromethyl arenes (Ar-CF2H) using a combination of a Brønsted superbase and a weak Lewis acid can generate nucleophilic Ar-CF2− synthons. acs.org These synthons are capable of reacting with a wide array of electrophiles, enabling the construction of new carbon-carbon bonds at the difluoromethylene position. acs.org This reactivity highlights the potential for this compound to be functionalized at the C4 position via deprotonation, creating a nucleophilic center for subsequent reactions.

Furthermore, the CF2 group can influence radical reactions. Fluoroalkyl radicals exhibit unique stability and reactivity. rsc.org The difluoromethyl radical is pyramidal, a structural feature influenced by the fluorine atoms. rsc.org This moiety can be involved in transformations where a C-F bond is activated, for instance, through photocatalytically generated radicals. acs.org

Nucleophilic and Electrophilic Reactivity Profiles of Fluorinated Carbonyl Compounds

The introduction of fluorine atoms into carbonyl compounds profoundly alters their reactivity profiles, impacting both nucleophilic additions at the carbonyl carbon and electrophilic substitutions at the α-carbon.

Electrophilic Reactivity of the Carbonyl Group: The strong electron-withdrawing inductive effect of the difluoromethylene group in this compound increases the partial positive charge on the carbonyl carbon. libretexts.org This enhanced electrophilicity makes the carbonyl group more susceptible to attack by nucleophiles compared to its non-fluorinated analogues. beilstein-journals.orgnih.gov This principle is fundamental to understanding the heightened rates of hydrolysis and amidation discussed previously. However, conformational effects can sometimes counteract this electronic effect; for instance, in α-fluoro ketones, certain conformations that are less favorable for orbital overlap with the incoming nucleophile can slightly decrease reactivity compared to α-chloro or α-bromo derivatives. beilstein-journals.orgnih.gov

Nucleophilic Reactivity at the α-Carbon: The α-protons (at the C2 position) of this compound are acidified by the inductive effect of both the ester group and the distal CF2 moiety. This facilitates the formation of an enolate under basic conditions. This enolate is a key intermediate for α-functionalization. State-of-the-art syntheses of α-fluorinated carbonyl compounds often rely on the reaction of an enol or enolate with an electrophilic fluorinating agent, such as Selectfluor™. sapub.orgresearchgate.netnih.gov Conversely, strategies involving polarity reversal ("umpolung") can make the α-position electrophilic, allowing it to react with nucleophilic fluorine sources. nih.govspringernature.comresearchgate.net

Radical Reactions and Their Application in Fluorinated Ester Synthesis

Radical chemistry provides a powerful and complementary approach to the synthesis of fluorinated esters, often allowing for transformations that are challenging via ionic pathways. wikipedia.org

The synthesis of fluorinated esters can be achieved through radical fluorination, where a carbon-centered radical reacts with a fluorine atom source. wikipedia.org Historically, hazardous reagents like F2 gas were used, but the development of electrophilic N-F reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, which can act as fluorine atom transfer agents, has revolutionized the field. wikipedia.orgrsc.org

Key Radical Fluorination Methodologies:

Decarboxylative Fluorination: Alkyl radicals generated from the thermolysis of t-butyl peresters or the metal-catalyzed decarboxylation of carboxylic acids can be efficiently trapped by N-F reagents to yield fluorinated compounds. wikipedia.orgnih.gov

Radical Addition to Alkenes: The addition of perfluoroalkyl radicals to alkenes is a common method for synthesizing perfluoroalkylated compounds. nih.gov For example, alkyl 2-bromo-2,2-difluoroacetates can undergo radical addition to vinyl ethers. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis enables the generation of radicals under mild conditions. This has been applied to the nucleophilic fluorination of redox-active esters, which proceed through a radical-polar crossover mechanism involving a carbocation intermediate. semanticscholar.org

Interactive Data Table: Common Reagents in Radical Fluorination This table summarizes key reagents used in the synthesis of fluorinated compounds via radical pathways.

| Reagent Class | Examples | Role | Reference |

| Fluorine Atom Source | F2, XeF2, Hypofluorites | Direct source of F• | wikipedia.org |

| N-F Reagents | NFSI, Selectfluor® | Electrophilic source, F• transfer agent | wikipedia.orgrsc.orgnih.gov |

| Radical Initiators | AIBN, Triethylborane, Peroxides | Generate initial radical species | libretexts.orgorganic-chemistry.org |

| Radical Precursors | Carboxylic Acids, t-Butyl Peresters, Alkyl Iodides | Generate carbon-centered radicals | wikipedia.orgorganic-chemistry.org |

| Photocatalysts | Iridium complexes, Organic dyes | Mediate radical formation via SET | semanticscholar.org |

Cyclization Reactions and Heterocycle Formation Facilitated by Fluorinated Ester Scaffolds

Fluorinated esters like this compound are valuable building blocks in synthetic chemistry, particularly for the construction of fluorine-containing heterocyclic compounds, which are of significant interest in medicinal chemistry.

Ethyl 4,4-difluoro-4-phenoxyacetoacetate, a structural analogue, has been explicitly used as a precursor for synthesizing a variety of nitrogen-containing heterocycles. mdpi.comnih.gov The inherent reactivity of the β-ketoester functionality allows for condensation reactions with various binucleophiles. For example:

Reaction with o-phenylenediamine under neutral conditions yields 4-(phenoxydifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one. mdpi.com

Condensation reactions can also lead to the formation of 6-hydroxypyrimidines, quinolin-2-ones, and pyrazolo[3,4-b]pyridines, all bearing the phenoxydifluoromethyl substituent. mdpi.comnih.gov

These reactions demonstrate that the fluorinated ester scaffold can be readily incorporated into complex cyclic systems. The fluorine atoms can impart unique properties to the resulting heterocycles, such as altered basicity, lipophilicity, and metabolic stability.

In other systems, intramolecular cyclizations can be triggered during fluorination reactions. For instance, the treatment of appropriately functionalized diols with fluorinating agents can lead to intramolecular cyclization to form oxazolines or aziridines, where the fluorine reagent selectively activates one hydroxyl group, which is then displaced by an internal nucleophile. nih.gov

Investigation of Reaction Mechanisms through Kinetic and Computational Analysis

Understanding the detailed mechanisms of reactions involving fluorinated esters is crucial for optimizing reaction conditions and predicting outcomes. Kinetic studies and computational analysis are indispensable tools for this purpose.

Kinetic Analysis: Kinetic studies provide quantitative data on reaction rates and the factors that influence them. For example, the kinetics of electrophilic fluorination of enolates and enamines with various N-F reagents have been studied extensively. nih.govacs.org These reactions typically follow second-order kinetics, confirming that the mechanism involves a direct nucleophilic attack on the fluorine atom rather than a single-electron transfer (SET) process. acs.org The rates of these reactions correlate with the electrophilicity of the fluorinating agent and the nucleophilicity of the substrate. acs.org Kinetic analysis of the thermal decomposition of fluorinated esters has shown that they decompose via the normal ester route to give an olefin and a fluorinated acid, with the fluorine substitution lowering the activation energy compared to non-fluorinated acetates. najah.edu

Computational Analysis: Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into reaction pathways, transition state structures, and activation energies. Computational studies have been used to analyze the Gibbs free energy profiles of defluorination processes, identifying rate-determining steps and evaluating solvent effects. researchgate.net For example, calculations can show that polar solvents may stabilize charged transition states, thereby lowering the activation energy. researchgate.net Such analyses are critical for understanding selectivity and for the rational design of new reactions and catalysts. For radical reactions, computational methods can determine bond dissociation energies (BDEs), which are crucial for predicting the feasibility of radical formation and transfer steps. nih.gov

Strategic Applications of Ethyl 4,4 Difluorobutanoate As a Building Block in Organic Synthesis

Construction of Complex Organic Molecules Featuring Difluoromethylene Units

The difluoromethylene group is considered a valuable functional unit in medicinal, agricultural, and synthetic chemistry. researchgate.net It often serves as a bioisosteric replacement for methylene (B1212753), carbonyl, or ether groups. researchgate.net Ethyl 4,4-difluoro-3-oxobutanoate, a related and highly reactive compound, provides a versatile platform for forming new carbon-carbon and carbon-heteroatom bonds. xdbiochems.com This reactivity is crucial for assembling complex organic molecules with desired properties for a range of applications. xdbiochems.com

The synthesis of molecules containing the difluoromethylene unit has gained significant attention in drug design. nih.gov Traditional methods often require harsh conditions, but the use of building blocks like difluorinated esters provides a more direct route. nih.gov The difluoroacetyl group within these molecules offers a reactive site for various chemical transformations, enabling the introduction of specific functional groups needed to build intricate molecular architectures. xdbiochems.com This strategic insertion of the CF2 group is a key approach for improving the physicochemical properties of the target derivatives. researchgate.net

Precursor Role in the Synthesis of Fluorinated Amino Acids and Peptide Analogues

The site-selective introduction of fluorine into amino acids and peptides is a powerful method for modifying their biological and physical properties. rsc.org Fluorinated building blocks are central to one of the primary strategies for preparing these modified biomolecules. rsc.org For instance, copper-mediated Michael addition of ethyl bromodifluoroacetate to N-protected α,β-unsaturated α-amino acid esters has been successfully applied to the synthesis of γ,γ-difluorinated analogues of glutamic acid and glutamine. researchgate.net This demonstrates the utility of difluoroacetate (B1230586) derivatives in creating non-canonical amino acids. researchgate.netnih.gov

Fluorinated amino acids are of particular interest as they can be incorporated into peptides to modulate their biological activities or to serve as probes for studying protein conformation and dynamics using ¹⁹F NMR. academie-sciences.fr The synthesis of peptides containing these unnatural amino acids allows for the rational design of ligands with enhanced properties. academie-sciences.fr While the synthesis can be complex, the development of robust methods using fluorinated precursors is expanding their accessibility for applications in peptide science and chemical biology. rsc.orgacademie-sciences.fr

Table 1: Examples of Fluorinated Amino Acids Synthesized from Difluoroacetate Precursors

| Amino Acid Analogue | Synthetic Application | Reference |

| γ,γ-Difluoroglutamic Acid | Building block for peptide analogues | researchgate.net |

| γ,γ-Difluoroglutamine | Building block for peptide analogues | researchgate.net |

| Proline-based γ,γ-Difluoroglutamic Acid | Sterically constrained amino acid analogue | researchgate.net |

Utility in the Development of Pharmaceutical Intermediates and Bioactive Scaffolds

Ethyl 4,4-difluoro-3-oxobutanoate is a key intermediate in the synthesis of various pharmaceutical compounds. xdbiochems.comchemicalbook.comlookchem.com Its difluoro substitution plays a crucial role in enhancing the potency and selectivity of drug candidates. lookchem.com It serves as a precursor in the preparation of a wide array of pharmaceutical agents, including anti-inflammatory and antiviral medications. xdbiochems.com

One of its primary applications is in the synthesis of potassium channel activators and β-alanine derived GABA-T antagonists. chemicalbook.comlookchem.com Potassium channel activators are important for treating conditions like hypertension and cardiac arrhythmias. lookchem.com GABA-T antagonists, which inhibit the breakdown of the neurotransmitter GABA, have potential therapeutic benefits for epilepsy, anxiety, and other neurological disorders. lookchem.com The use of this fluorinated building block allows medicinal chemists to introduce specific functional groups that are essential for achieving the desired pharmacological activity. xdbiochems.com

Table 2: Pharmaceutical Applications of Ethyl 4,4-difluoro-3-oxobutanoate

| Target Class | Therapeutic Area | Role of Fluorinated Intermediate |

| Potassium Channel Activators | Cardiovascular Diseases (e.g., hypertension) | Contributes to the modulation of potassium channels. lookchem.com |

| GABA-T Antagonists | Neurological Disorders (e.g., epilepsy, anxiety) | Used to inhibit the GABA transaminase (GABA-T) enzyme. lookchem.com |

| Enzyme Inhibitors | Various | Serves as a versatile building block for diverse bioactive scaffolds. xdbiochems.com |

Contributions to the Synthesis of Novel Fluorine-Containing Materials and Agrochemicals

Beyond pharmaceuticals, Ethyl 4,4-difluoro-3-oxobutanoate is an important intermediate in the development of modern agrochemicals, such as pesticides and herbicides. xdbiochems.comzeshchem.com The incorporation of the difluoromethylene moiety can enhance the efficacy of these products in protecting crops from pests and diseases. xdbiochems.com Scientists can leverage the unique reactivity of this compound to introduce functional groups that improve an agrochemical's specificity, potency, and environmental profile. xdbiochems.com

The compound also serves as a versatile building block for specialty chemicals and novel fluorine-containing materials. xdbiochems.com Fluorinated azobenzenes, for example, have been synthesized for potential use in photopharmacology and as components of photoresponsive polymers. nih.gov The strategic use of such fluorinated intermediates enables the creation of advanced materials with unique properties, driven by the distinct electronic and steric effects of the fluorine atoms.

Inability to Generate Article Due to Lack of Specific Scientific Data

Following a comprehensive and targeted search for scientific literature and data pertaining specifically to the chemical compound Ethyl 4,4-difluorobutanoate , it has been determined that there is insufficient available information to generate the requested article while adhering to the strict requirements of the prompt.

The instructions specified that the article must focus solely on "this compound" and provide thorough, scientifically accurate content, including detailed research findings and data tables, for the following sections:

Advanced Analytical Methodologies for Characterization and Research

Quantitative Analysis Approaches for Research Samples

The search results consistently provided information on related but structurally distinct compounds, such as:

Ethyl 4,4-difluoroacetoacetate (Ethyl 4,4-difluoro-3-oxobutanoate)

Ethyl (2E)-4,4-difluorobut-2-enoate

Ethyl 4,4,4-trifluorobutanoate

Other fluorinated esters

Using data from these related compounds would violate the explicit and crucial instruction to focus "solely on the chemical Compound 'Ethyl 4,4-difluorobutanoate'" and would not meet the standard of scientific accuracy required. Generating content without specific data would lead to a generic and uninformative article, failing the prompt's requirement for "detailed research findings," or would necessitate the fabrication of data, which is strictly prohibited.

Therefore, due to the lack of specific, verifiable scientific information for this compound in the public domain, it is not possible to construct the requested article to the required standard of detail, accuracy, and specificity.

Computational Chemistry and Theoretical Studies on Ethyl 4,4 Difluorobutanoate

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Density Functional Theory (DFT) is a commonly employed method for these investigations, with functionals such as B3LYP, M05-2X, and M06 often used in conjunction with basis sets like 6-311+G(d,p) or cc-pVTZ to provide a balance between computational cost and accuracy nih.gov. For Ethyl 4,4-difluorobutanoate, the rotation around the C2-C3 and C3-C4 bonds would be of primary interest to identify the most stable conformers. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature using the Boltzmann distribution.

Beyond conformational preferences, quantum chemical calculations can shed light on various electronic properties. Natural Bond Orbital (NBO) analysis, for instance, can be used to study atomic charges, electronic exchange interactions, and charge delocalization within the molecule researchgate.net. The molecular electrostatic potential (MEP) map is another valuable tool, as it helps in predicting sites susceptible to electrophilic and nucleophilic attack by visualizing the charge distribution researchgate.net.

Table 1: Illustrative Calculated Electronic Properties of this compound's Most Stable Conformer

| Property | Calculated Value |

| Dipole Moment (Debye) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| NBO Charge on C4 | Value |

| NBO Charge on F | Value |

Note: The values in this table are illustrative and represent the type of data obtained from quantum chemical calculations.

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful means to explore the pathways of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify the transition states, which are the energy maxima along the reaction coordinate, and the intermediates, which are local energy minima.

For instance, the hydrolysis of the ester group in this compound could be investigated. Computational methods can be used to model the reaction mechanism, whether it proceeds through a concerted or a stepwise pathway. The calculation of activation energies, which correspond to the energy difference between the reactants and the transition state, allows for the prediction of reaction rates. A possible reaction mechanism for the formation of related trifluoromethyl compounds has been presented in other studies, providing a basis for comparison x-mol.com. Theoretical examinations of elimination reactions in similar ethyl esters have also been conducted, offering insights into potential decomposition pathways researchgate.net.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| Nucleophilic Acyl Substitution | Description of geometry | Value |

| E2 Elimination | Description of geometry | Value |

Note: The values in this table are illustrative and represent the type of data obtained from theoretical investigations of reaction mechanisms.

Ab Initio Molecular Optimizations for Synthetic Pathway Design

Ab initio molecular orbital calculations, which are based on first principles without the inclusion of empirical parameters, are instrumental in the rational design of synthetic routes to target molecules like this compound. These calculations can be used to predict the feasibility of a proposed synthetic step by evaluating the thermodynamics and kinetics of the reaction.

Understanding the Influence of Fluorine Atoms on Reactivity and Selectivity

The presence of two fluorine atoms on the fourth carbon of this compound is expected to have a profound impact on its chemical reactivity and selectivity. Fluorine is the most electronegative element, and its electron-withdrawing nature can significantly alter the electronic properties of a molecule. This is often referred to as the "fluorine effect" semanticscholar.orgrsc.org.

The gem-difluoro group can influence the molecule in several ways:

Inductive Effect: The strong electron-withdrawing inductive effect of the two fluorine atoms will polarize the C-F bonds and, to a lesser extent, the adjacent C-C bonds. This can affect the acidity of the protons on the third carbon and the reactivity of the ester carbonyl group.

Steric Effects: The fluorine atoms, although relatively small, can introduce steric hindrance that may influence the approach of reagents and thus affect the stereoselectivity of reactions.

Hyperconjugation: Interactions between the C-F bonds and adjacent sigma or pi systems can also play a role in the molecule's stability and reactivity.

The influence of fluorine on reactivity and stereoselectivity has been observed in various reactions, such as the Diels-Alder reaction, where fluorinated dienophiles exhibit different behavior compared to their non-fluorinated counterparts researchgate.net. The presence of fluorine can lead to a complete reversal of selectivity in certain catalytic reactions rsc.org. Understanding these unique fluorine effects is crucial for predicting and designing new chemical transformations involving this compound semanticscholar.org.

Table 3: Comparison of Expected Properties of Ethyl Butanoate and this compound

| Property | Ethyl Butanoate | This compound (Expected) |

| pKa of α-protons to carbonyl | Higher | Lower (more acidic) |

| Electrophilicity of Carbonyl Carbon | Lower | Higher |

| Susceptibility to Nucleophilic Attack | Lower | Higher |

Note: This table presents qualitative expectations based on the known electronic effects of fluorine.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes for Difluorinated Esters

The chemical industry's increasing focus on environmental stewardship is driving the development of more sustainable and green synthetic methodologies. For difluorinated esters like Ethyl 4,4-difluorobutanoate, this translates to moving away from harsh fluorinating agents and energy-intensive processes. benthamdirect.comtandfonline.comresearchgate.netdovepress.combenthamscience.com Future research is centered on several key areas:

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes or whole-cell systems for fluorination reactions is a promising green alternative. While specific enzymatic routes to this compound are not yet established, research into enzymes capable of C-F bond formation and the chemoenzymatic synthesis of other fluorinated compounds paves the way for future applications. This approach offers high selectivity under mild conditions, significantly reducing waste and energy consumption.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for activating C-F bonds and forming new ones under ambient conditions. benthamdirect.com This technology could be harnessed for the synthesis of difluorinated esters from readily available precursors, minimizing the need for aggressive reagents.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the ability to use hazardous reagents in a more controlled manner. Developing flow-based syntheses for this compound could enable safer and more scalable production.

Green Solvents and Reagents: A significant push is being made to replace traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. benthamdirect.comresearchgate.net Furthermore, the development of safer and more environmentally benign fluorinating agents is a critical area of ongoing research. dovepress.com

| Green Synthetic Strategy | Potential Advantages for Difluorinated Ester Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |

| Photocatalysis | Use of visible light as a renewable energy source, ambient reaction temperatures. benthamdirect.com |

| Flow Chemistry | Improved safety, scalability, and process control. |

| Green Solvents | Reduced environmental impact and potential for easier product separation. benthamdirect.comresearchgate.net |

Exploration of Novel Catalytic Systems for Precise Fluorine Introduction

The precise and efficient introduction of fluorine atoms is a central challenge in organofluorine chemistry. The development of novel catalytic systems is crucial for advancing the synthesis of compounds like this compound.

Organocatalysis: Chiral organocatalysts have shown great promise in the asymmetric fluorination of various substrates. nih.gov This approach allows for the synthesis of enantioenriched fluorinated molecules, which is of particular importance in the pharmaceutical industry. Future work will likely focus on designing organocatalysts that can selectively fluorinate the precursors of this compound.

Transition-Metal Catalysis: Transition-metal catalysts, particularly those based on palladium, copper, and iron, are instrumental in a wide range of C-F bond-forming reactions. Research is ongoing to develop more active and selective catalysts that can operate under milder conditions and with a broader substrate scope, including those relevant to the synthesis of difluorinated esters.

Asymmetric Catalysis: The creation of chiral centers containing fluorine is a significant area of research. Catalytic asymmetric difluorination of alkenes is a powerful strategy for generating difluoromethylated stereocenters. nih.govnih.gov Applying these methods to precursors of this compound could provide access to valuable chiral building blocks.

| Catalytic System | Key Features and Research Focus |

| Organocatalysis | Metal-free, potential for high enantioselectivity, development of new catalyst scaffolds. nih.gov |

| Transition-Metal Catalysis | High efficiency and broad applicability, focus on milder reaction conditions and catalyst recycling. |

| Asymmetric Catalysis | Generation of chiral fluorinated compounds, exploration of new chiral ligands and catalysts. nih.govnih.gov |

Expanding the Scope of Synthetic Applications in Chemical Biology and Material Science

While specific applications of this compound are still emerging, the broader class of difluorinated esters serves as a versatile platform for innovation in chemical biology and material science.

Chemical Biology and Medicinal Chemistry: The gem-difluoromethylene group is a well-recognized bioisostere for carbonyl groups, ethers, and other functionalities. This allows for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity. This compound can serve as a precursor to more complex molecules with potential therapeutic applications. Future research will likely involve the incorporation of the 4,4-difluorobutyl moiety into various scaffolds to explore its impact on biological activity.

Material Science: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. While not a monomer itself, this compound can be chemically modified to produce fluorinated monomers for the synthesis of novel polymers with tailored properties for applications in coatings, electronics, and advanced materials.

Addressing Challenges in Regioselective and Stereoselective Functionalization

The selective functionalization of fluorinated molecules remains a significant synthetic challenge. For this compound, controlling reactions at specific positions is key to its utility as a building block.

Regioselective C-H Functionalization: The development of methods for the selective activation and functionalization of C-H bonds in the presence of C-F bonds is a highly sought-after goal. Achieving regioselectivity in the functionalization of the aliphatic chain of this compound would open up new avenues for creating diverse molecular architectures.

Stereoselective Synthesis: The creation of chiral difluorinated compounds is of paramount importance, particularly for pharmaceutical applications. Future research will focus on developing highly stereoselective methods for the synthesis of chiral derivatives of this compound. This includes the use of chiral catalysts and auxiliaries to control the stereochemistry of reactions involving this building block. Research into the catalytic, asymmetric difluorination of alkenes provides a pathway to chiral difluoromethylated compounds. nih.govnih.gov

| Challenge | Future Research Direction |

| Regioselectivity | Development of catalysts and directing groups for selective C-H functionalization. |

| Stereoselectivity | Design of new asymmetric catalytic methods for the synthesis of enantioenriched difluorinated esters. nih.govnih.gov |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.